molecular formula C9H8ClFO2 B12964896 2-(2-Chloro-4-fluoro-3-methylphenyl)acetic acid

2-(2-Chloro-4-fluoro-3-methylphenyl)acetic acid

Cat. No.: B12964896
M. Wt: 202.61 g/mol
InChI Key: UPHUWUDKVYQUEE-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluoro-3-methylphenyl)acetic acid is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of phenylacetic acid, characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluoro-3-methylphenyl)acetic acid typically involves the introduction of the chloro, fluoro, and methyl groups onto the phenylacetic acid backbone. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance reaction efficiency and product consistency. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluoro-3-methylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

2-(2-Chloro-4-fluoro-3-methylphenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluoro-3-methylphenyl)acetic acid involves its interaction with specific molecular targets. The presence of chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenylacetic acid
  • 2-Chloro-3-methylphenylacetic acid
  • 4-Fluoro-3-methylphenylacetic acid

Uniqueness

2-(2-Chloro-4-fluoro-3-methylphenyl)acetic acid is unique due to the specific combination of chloro, fluoro, and methyl substituents on the benzene ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

2-(2-chloro-4-fluoro-3-methylphenyl)acetic acid

InChI

InChI=1S/C9H8ClFO2/c1-5-7(11)3-2-6(9(5)10)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)

InChI Key

UPHUWUDKVYQUEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)CC(=O)O)F

Origin of Product

United States

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